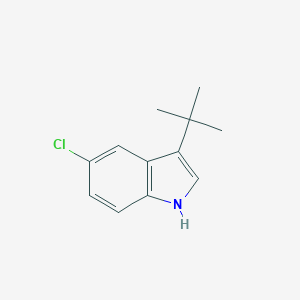

3-tert-butyl-5-chloro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-5-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN/c1-12(2,3)10-7-14-11-5-4-8(13)6-9(10)11/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCMHFASALOYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572360 | |

| Record name | 3-tert-Butyl-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207426-46-7 | |

| Record name | 3-tert-Butyl-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Characterization

Synthetic Routes

While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, general methods for synthesizing substituted indoles can be inferred. The Fischer indole synthesis is a widely applicable method for creating indole rings. chemrj.org

Cyclization Reactions

Physical and Chemical Properties

The physical and chemical properties of this compound are influenced by its substituents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClN |

| Molecular Weight | 207.70 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents like DMSO and DMF chemshuttle.com |

Structural Elucidation and Spectroscopic Data

The structure of this compound would be confirmed using a combination of spectroscopic techniques.

¹H NMR: Would show characteristic signals for the aromatic protons on the indole ring, a singlet for the N-H proton, and a singlet for the nine equivalent protons of the tert-butyl group.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including signals for the indole ring carbons and the quaternary and methyl carbons of the tert-butyl group.

IR Spectroscopy: Would display a characteristic N-H stretching vibration for the indole nitrogen.

Mass Spectrometry: Would provide the exact molecular weight of the compound, confirming its elemental composition.

Reactivity Profiles and Derivatization Strategies for 3 Tert Butyl 5 Chloro 1h Indole Scaffolds

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Ring

The reactivity of the indole ring is a delicate balance of electronic and steric factors. The presence of substituents can significantly alter the electron density and accessibility of different positions on the ring, thereby directing the course of chemical reactions.

Influence of Chloro Group on Ring Activation/Deactivation

The chloro group at the C-5 position of the indole ring is an electron-withdrawing group, which generally deactivates the benzene (B151609) portion of the indole nucleus towards electrophilic substitution. This deactivation arises from the inductive effect of the halogen. However, the lone pairs on the chlorine atom can participate in resonance, which can partially offset the deactivating inductive effect. In the context of nucleophilic aromatic substitution (SNAr) reactions, the chloro group can act as a leaving group, enabling the introduction of various nucleophiles at the C-5 position. smolecule.com

The presence of the chloro group also influences the reactivity of the pyrrole (B145914) ring. While the C-3 position is the most electron-rich and typically the primary site for electrophilic attack in unsubstituted indoles, the deactivating effect of the C-5 chloro group can modulate this reactivity. nih.gov For instance, in cobalt-catalyzed reactions, N-chloroamides can lead to electrophilic chlorination at the C-3 position of indole derivatives. acs.org

Steric Effects of tert-butyl and Other Substituents on Reactivity

The tert-butyl group at the C-3 position exerts a significant steric hindrance. nih.gov This bulky group can shield the C-2 and N-1 positions from attack by reagents. ic.ac.uk In reactions where the C-3 position would normally be the site of functionalization, the presence of the tert-butyl group can either slow down the reaction or direct the incoming group to a different, less sterically hindered position. ic.ac.ukub.edu

For example, in diazo-coupling reactions, the steric hindrance from a tert-butyl group at the C-2 position was found to be greater than at the C-4 or C-6 positions, affecting the rate-limiting step of the reaction. ic.ac.ukresearchgate.net This highlights how the interplay between steric and electronic effects dictates the outcome of reactions on the indole scaffold. The large steric bulk of the tert-butyl group can override electronic effects, leading to unexpected regioselectivity. ub.edu In some cases, the steric strain can even lead to the loss of a tert-butyl cation during a reaction. ic.ac.uk

C-H Functionalization and Cross-Coupling Reactions

Direct C-H functionalization and cross-coupling reactions have become powerful tools for the efficient and regioselective modification of heterocyclic compounds like indole. nih.govmdpi.com These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical approach to derivatization.

Regioselective C-5 and C-3 Functionalization

The presence of the chloro and tert-butyl groups on the 3-tert-butyl-5-chloro-1H-indole scaffold provides handles for regioselective functionalization. The C-5 position, bearing the chloro substituent, is a prime site for cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce new carbon-carbon bonds at this position. nih.govnih.gov

While the C-3 position is occupied by the tert-butyl group, functionalization at other positions can be achieved through C-H activation. The regioselectivity of these reactions is often directed by the electronic nature of the indole ring and the specific catalyst system employed. For instance, iridium-catalyzed C-H silylation of indoles often occurs with high regioselectivity, though the presence of bulky substituents can influence the outcome. nih.gov

Introduction of Diverse Functionalities (e.g., boronic esters, aryl groups)

Cross-coupling reactions are instrumental in introducing a wide array of functional groups onto the indole core. The chloro group at C-5 serves as a versatile handle for these transformations.

Boronic Esters: Indolylboronic acids and their esters are valuable intermediates in organic synthesis, readily participating in Suzuki-Miyaura cross-coupling reactions. nih.gov The synthesis of boronic esters from aryl halides, including chloroindoles, can be achieved through palladium-catalyzed Miyaura borylation or by using Grignard reagents. rsc.orggoogle.comgoogle.com These boronic esters can then be coupled with various aryl or heteroaryl halides to introduce new aryl groups.

Aryl Groups: The direct arylation of indoles is a highly sought-after transformation. Palladium-catalyzed C-H arylation can be used to introduce aryl groups at various positions of the indole ring. nih.gov For this compound, arylation can be directed to the C-5 position via Suzuki-Miyaura coupling of the corresponding boronic acid or ester. nih.gov Additionally, direct C-H arylation at other positions, such as C-2 or C-7, can be achieved using specific directing groups and catalytic systems, although the steric bulk of the tert-butyl group at C-3 must be considered. nih.govmdpi.com

Below is a table summarizing some of the cross-coupling reactions involving indole derivatives:

| Reaction Type | Reagents and Conditions | Position Functionalized | Introduced Functionality | Ref. |

| Suzuki-Miyaura Coupling | Aryl boronic acid or ester, Pd catalyst, base | C-5 (from chloro) | Aryl group | nih.govnih.gov |

| Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst, base | C-5 (from chloro) | Boronic ester | nih.govrsc.org |

| C-H Arylation | Aryl halide, Pd catalyst, directing group | C-2, C-4, C-7 | Aryl group | nih.govmdpi.com |

| C-H Silylation | Triethylsilane, Ir catalyst | C-2 | Triethylsilyl group | nih.gov |

Modification of Existing Functional Groups

The functional groups already present on the this compound scaffold can be further modified to create a diverse library of compounds. The chloro group, as previously mentioned, is a key site for nucleophilic substitution and cross-coupling reactions.

The N-H of the indole can be functionalized through various reactions. For example, it can be alkylated, acylated, or protected with a suitable protecting group to modulate its reactivity or to introduce a desired functionality. The choice of reaction conditions is crucial to avoid unwanted side reactions.

The development of new synthetic methodologies continues to expand the toolkit available for the derivatization of complex molecules like this compound, enabling the synthesis of novel compounds with potential applications in various fields.

Formation of Multicyclic Indole Systems

The indole nucleus serves as an excellent building block for the synthesis of more complex, polycyclic architectures. These larger systems are of significant interest due to their prevalence in natural products and pharmaceutically active compounds. acs.orgrsc.org One powerful strategy for constructing such frameworks is through cycloaddition reactions, where the indole's pyrrole ring participates as a π-system.

A notable example is the Zn(II)-catalyzed divergent synthesis of polycyclic indolines through formal [4+2] cycloaddition of indoles with 1,2-diaza-1,3-dienes. nih.govacs.org In this reaction, 2,3-unsubstituted indoles react with cyclic diazadienes in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). The reaction proceeds efficiently at room temperature in a solvent such as dichloromethane, yielding tetracyclic fused ring systems (e.g., tetrahydro-1H-pyridazino[3,4-b]indoles). nih.gov The electronic properties of the substituents on the indole ring can influence the reaction, but a range of derivatives are generally well-tolerated. This method provides a direct pathway to complex indoline (B122111) scaffolds from simple indole precursors. nih.govacs.org Other approaches involve the contraction of a quinone ring upon reaction with indoline derivatives to generate novel polycyclic systems. acs.orgresearchgate.net

Table 3: Zn(II)-Catalyzed [4+2] Cycloaddition for the Synthesis of Polycyclic Indolines

| Indole Substrate (1) | Cyclic Azoalkene (2) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Indole (1a) | Cyclic 1,2-diaza-1,3-diene (2a) | 10 mol% ZnCl₂, DCM, 25 °C | Tetrahydro-1H-pyridazino[3,4-b]indole (3a) | nih.gov |

| 5-Methoxyindole (1c) | Cyclic 1,2-diaza-1,3-diene (2a) | 10 mol% ZnCl₂, DCM, 25 °C | Methoxy-substituted tetracyclic indoline (3c) | nih.govacs.org |

| 5-Chloroindole (B142107) (1e) | Cyclic 1,2-diaza-1,3-diene (2a) | 10 mol% ZnCl₂, DCM, 25 °C | Chloro-substituted tetracyclic indoline (3e) | nih.gov |

| Indole (1a) | Eight-membered cyclic DD (2h) | 10 mol% ZnCl₂, DCM, 25 °C | Octahydro-1H-cycloocta nih.govchemshuttle.compyridazino[3,4-b]indole | acs.org |

Applications in Research

Building Block in the Synthesis of Complex Molecules

This compound can be used as a starting material for the synthesis of more elaborate molecules with potential biological activity. The presence of the chloro and tert-butyl groups provides handles for further chemical modifications. For instance, related chloro-substituted indoles are used as intermediates in the synthesis of anti-HIV agents. nih.gov

Two-Dimensional NMR Techniques

Chemical Probe or Ligand in Biochemical and Pharmacological Studies

Due to the prevalence of the indole (B1671886) scaffold in biologically active molecules, derivatives like this compound can be used as chemical probes to study the structure and function of enzymes and receptors. The specific substitution pattern can influence its binding affinity and selectivity for different biological targets. ontosight.ai

Recent Studies and Future Directions

Notable Recent Research Findings (Last 5 Years)

Recent research has focused on the development of new synthetic methodologies for indole (B1671886) derivatives and their evaluation for various biological activities, including as anticancer and antitubercular agents. researchgate.netresearchgate.netchemshuttle.com For example, a 2023 study described the synthesis of a related tert-butyl- and chloro-substituted indole derivative and its characterization. tandfonline.com Another recent study highlighted the synthesis of novel indole-based compounds with potential antitumor activity. amazonaws.com

Potential Future Research Directions and Applications

Future research on this compound could explore its potential in several areas:

Medicinal Chemistry: Synthesis and evaluation of a library of derivatives with modifications at the N-1 and other positions to explore their potential as therapeutic agents.

Materials Science: Investigation of its use as a monomer or building block for the development of novel polymers or organic electronic materials, leveraging the properties of the substituted indole core. chemshuttle.com

Chemical Biology: Utilization as a molecular probe to investigate biological processes involving indole-binding proteins.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indomethacin |

| Vincristine |

| Reserpine |

| 4-chlorophenylhydrazine (B93024) |

| Pinacolone |

| tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate |

| tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate chemshuttle.com |

| tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate chemshuttle.com |

| 1-(tert-Butoxycarbonyl)-5-chloroindole lookchem.com |

| tert-Butyl 5-(tert-butyl)-3-chloro-1H-indole-1-carboxylate bldpharm.com |

| tert-Butyl 5-chloro-3-(trifluoromethyl)-1H-indole-1-carboxylate rsc.org |

| 1-(4-tert-Butyl-phenyl)-5-chloro-3-(3-trifluoromethyl-phenoxy)-1H-indole-2-carboxylic acid ontosight.ai |

| tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate tandfonline.comresearchgate.net |

| 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate nih.gov |

| 5-chloro-1-octylindoline-2,3-dione imist.ma |

| 5-chloro-1-decylindoline-2,3-dione imist.ma |

Mechanistic Aspects of Biological Activity and Structure Activity Relationships Sar

Molecular Recognition and Binding Interactions

Molecular recognition is the specific interaction between two or more molecules through noncovalent forces. The indole (B1671886) scaffold itself is a privileged structure in medicinal chemistry, known to mimic the structure of peptides and bind to a variety of enzymes and receptors.

Hydrogen Bonding Contributions

The indole ring of 3-tert-butyl-5-chloro-1H-indole contains a nitrogen-hydrogen (N-H) bond which can act as a hydrogen bond donor. This is a critical feature for binding to many biological targets. For instance, in studies of related indole derivatives, the indole N-H group has been shown to form important hydrogen bond interactions with the hinge region of protein kinases or other receptor sites. The loss of this hydrogen bond donor capability, for example through N-methylation, often results in a significant decrease or complete loss of biological activity, underscoring its importance in molecular recognition. While direct experimental evidence for this compound is not available, the presence of this group strongly suggests its potential to engage in crucial hydrogen bonding with biological macromolecules.

Electrostatic Interactions

Electrostatic interactions are fundamental to molecular processes in biological systems, including molecular recognition and enzyme catalysis. In this compound, the chlorine atom at the 5-position is a key contributor to the molecule's electrostatic profile. As an electron-withdrawing group, the chloro substituent alters the electron density of the indole ring system. This can influence interactions with the target protein, potentially enhancing binding affinity. Studies on related 5-chloroindole (B142107) derivatives have shown that this substitution can be favorable for activity at certain receptors, such as the cannabinoid type 1 (CB1) receptor. The specific electrostatic interactions, such as dipole-dipole or ion-dipole forces, would depend on the amino acid residues in the binding pocket of a specific target protein.

Covalent Binding Mechanisms

Covalent binding involves the formation of a strong, irreversible chemical bond between a compound and its biological target. This mechanism is often associated with targeted covalent inhibitors in drug discovery. Based on the structure of this compound, there are no inherently reactive functional groups, or "warheads," that would typically engage in covalent bond formation under physiological conditions. Therefore, it is unlikely that this compound acts via a covalent binding mechanism. Its biological activities are more plausibly mediated by the reversible, noncovalent interactions discussed above.

Steric Factors in Receptor/Enzyme Binding

Steric factors, relating to the size and shape of the molecule, play a critical role in how well a compound fits into the binding site of a receptor or enzyme. The 3-tert-butyl group is a large, bulky substituent that significantly influences the steric profile of the molecule.

Research on related indole structures highlights the importance of the substituent at the C3 position:

Cannabinoid Receptor 1 (CB1): In a series of 1H-indole-2-carboxamides, modulation of CB1 receptor activity was enhanced by the presence of short alkyl groups at the C3 position.

CFTR Potentiators: In the development of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), introduction of a 3-tert-butyl group to an indole derivative resulted in a 10-fold increase in potency compared to the unsubstituted parent compound.

These findings suggest that the steric bulk of the 3-tert-butyl group can be either beneficial or detrimental to binding, depending on the topology of the specific target's binding site. For a target with a suitably large hydrophobic pocket, the tert-butyl group could form favorable van der Waals interactions and enhance binding affinity. Conversely, for a sterically constrained binding site, this bulky group would prevent optimal binding.

| Structural Position | Substituent | Observed Effect on Binding/Activity (in related compounds) | Target Example | Reference |

|---|---|---|---|---|

| 5-Position | Chloro | Enhanced potency; considered favorable for binding. | CB1 Receptor | |

| 5-Position | Chloro | Generally detrimental to binding affinity compared to substitution at other positions. | CB1 Receptor (different scaffold) | |

| 3-Position | tert-Butyl | 10-fold enhancement in potency. | CFTR | |

| 3-Position | Short alkyl groups (e.g., ethyl) | Enhanced potency. | CB1 Receptor |

Interaction with Key Biological Macromolecules

DNA and RNA Interaction Modalities

Some small aromatic molecules are capable of interacting directly with nucleic acids like DNA and RNA through mechanisms such as intercalation (inserting between base pairs) or groove binding. Indole derivatives, in particular, have been investigated for their potential to interfere with DNA synthesis.

However, a review of available literature and scientific databases reveals no specific studies investigating the interaction of this compound with DNA or RNA. While the planar indole ring could theoretically participate in π-stacking interactions with nucleic acid bases, there is no experimental evidence to confirm this for this particular compound. Similarly, studies on related 5-chloro-1H-indole derivatives have tested for antiviral activity against various DNA and RNA viruses, but the specific compound was not reported to be active, and the mechanism was not determined to be direct interaction with the viral genome.

Enzyme and Receptor Modulation Pathways

The 5-chloro-indole scaffold is a versatile structural motif found in modulators of various enzymes and receptors. The specific substitution pattern dictates the target and the nature of the modulation.

One significant area of activity is in the modulation of cannabinoid receptors. Studies on a series of 1H-indole-2-carboxamides have shown that a chloro group at the C5 position enhances potency for CB1 receptor allosteric modulation. nih.gov These compounds act as negative allosteric modulators, reducing the maximum effect of agonist compounds. nih.gov

In a different context, indole derivatives have been investigated as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR), a protein channel. While a related quinoline (B57606) derivative, Ivacaftor, was ultimately developed, initial studies explored indole-based structures. In this work, a 3-tert-butyl substituent on the indole ring was found to increase potency by tenfold. acs.org

Furthermore, indole-based structures with a chlorine substituent have demonstrated inhibitory activity against viral enzymes. For example, an indole-2-carboxamide derivative bearing a 5-chloro substituent was found to be a potent inhibitor of the SARS-CoV 3CL protease. nih.gov Similarly, 3-chloroindole derivatives have been identified as powerful inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. acs.org In this series, the 3-chloro substituent was designed to interact with the Tyr228 residue in the enzyme's active site. acs.org

| Target | Indole Scaffold Example | Biological Effect | Reference |

|---|---|---|---|

| CB1 Receptor | 5-Chloro-3-ethyl-1H-indole-2-carboxamide | Negative Allosteric Modulator | nih.gov |

| CFTR | 3-tert-Butyl-indole derivative | Potentiator (10-fold potency increase) | acs.org |

| SARS-CoV 3CL Protease | 5-Chloro-1H-indole-2-carboxamide derivative | Inhibitor (Ki = 0.028 µM) | nih.gov |

| Factor Xa | 3-Chloroindole-7-yl derivative | Inhibitor (IC50 = 9.3 nM) | acs.org |

Protein-Protein Interaction Inhibition Mechanisms

The indole scaffold is also a key component in the design of inhibitors that target protein-protein interactions (PPIs), which are fundamental to many cellular processes, including oncogenesis. A prominent example is the inhibition of the MDM2-p53 interaction, which is a key therapeutic strategy for reactivating the p53 tumor suppressor.

While not the exact this compound compound, structurally related spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one inhibitors have been developed. In these systems, the oxindole (B195798) portion of the molecule is designed to fit into the Trp23 pocket of the MDM2 protein. acs.org Crucially, a tert-butyl group is positioned to occupy the hydrophobic Phe19 pocket of MDM2, disrupting the interaction with p53. acs.orgnih.gov This demonstrates a clear mechanistic role for the tert-butyl group in the inhibition of this specific PPI. Other PPIs, such as the menin-MLL interaction critical in certain leukemias, have also been targeted with indole-based small molecules. osti.gov

| PPI Target | Inhibitor Scaffold | Mechanism of Action | Reference |

|---|---|---|---|

| MDM2-p53 | Spiro-oxindole | The tert-butyl group occupies the Phe19 pocket of MDM2, disrupting the p53 binding interface. | acs.orgnih.gov |

| Menin-MLL | Thienopyrimidine-indole | Inhibits the crucial interaction required for leukemogenic transformation in MLL-rearranged leukemias. | osti.gov |

Structure-Activity Relationship (SAR) Methodologies

The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. Systematic modifications have elucidated the specific contributions of the tert-butyl group, the chloro atom, and substitutions on the indole nitrogen.

Positional Influence of tert-butyl and Chloro Substituents

The placement of the chloro and tert-butyl groups is critical for biological activity. Multiple studies consistently show that a halogen at the 5-position of the indole ring is beneficial for potency.

Chloro Substituent: A chloro group at the C5 position has been shown to enhance the potency of CB1 receptor allosteric modulators. nih.gov Similarly, in a series of anti-MRSA compounds, halogen substitution on the indole ring, particularly at the 5-position, resulted in more active compounds. nih.gov This enhancement is also observed in anticancer agents, where 5-chloro substitution on a related benzimidazole (B57391) ring improved cytotoxicity against MCF-7 cells compared to a 5-fluoro group. rsc.org For Factor Xa inhibitors, replacing a 3-methyl group with a 3-chloro group led to a dramatic (7- to 50-fold) increase in activity. acs.org

tert-Butyl Substituent: The bulky, hydrophobic tert-butyl group often serves to occupy specific hydrophobic pockets in target proteins. In the development of CFTR potentiators, introducing a tert-butyl group at either the 3- or 5-position of an indole derivative led to a tenfold enhancement in potency. acs.org The role of a tert-butyl group in fitting into the Phe19 pocket of MDM2 is another prime example of its positional importance. acs.org

| Compound Series | Target | Substituent Change | Impact on Activity | Reference |

|---|---|---|---|---|

| 1H-Indole-2-carboxamides | CB1 Receptor | Addition of 5-Chloro | Enhanced potency | nih.gov |

| Indole-imidazoles | MRSA | 5-Halogen substitution | Increased activity | nih.gov |

| Indole derivatives | CFTR | Addition of 3-tert-butyl | 10-fold potency increase | acs.org |

| Indole derivatives | Factor Xa | 3-Methyl to 3-Chloro | 7 to 50-fold potency increase | acs.org |

Impact of N-Substitution on Biological Profiles

The nitrogen atom of the indole ring (N1 position) is a key interaction point. Whether this position is substituted or left as a free N-H group can have a profound impact on the biological profile.

In many cases, an unsubstituted N-H is crucial for activity, acting as a hydrogen bond donor. In the development of CFTR potentiators, it was found that the indole N-H formed an important interaction, possibly a hydrogen bond, that improved activity by 60-fold compared to N-methylated analogs. acs.org Consequently, this position was left unsubstituted in further optimization studies. acs.org

Conversely, the N1 position is often substituted with protecting groups, such as a tert-butyl carbamate (B1207046) (Boc), during synthesis. While these groups can improve properties like solubility and stability, they are often removed in the final step, suggesting they can hinder the necessary interactions for biological activity. nih.gov

| Compound Series | N1-Substituent | Impact on Activity/Profile | Reference |

|---|---|---|---|

| CFTR Potentiators | -H (unsubstituted) | Crucial for activity; forms a key hydrogen bond. | acs.org |

| CFTR Potentiators | -CH3 (methyl) | 60-fold reduction in activity compared to -H. | acs.org |

| Synthetic Intermediates | -Boc (tert-butyl carbamate) | Improves solubility and stability during synthesis. |

Correlations Between Molecular Structure and Mechanistic Biological Outcomes

The specific arrangement of the chloro and tert-butyl groups on the indole core directly correlates with the observed biological mechanisms. The combination of an electron-withdrawing group at C5, a bulky hydrophobic group at C3, and a hydrogen bond donor at N1 creates a pharmacophore capable of specific and potent interactions.

The electron-withdrawing nature of the 5-chloro substituent can alter the electronic distribution of the indole ring, potentially enhancing π-π stacking interactions or modifying the pKa of the N-H group, thereby strengthening its hydrogen bonding capability. This leads to enhanced binding affinity across diverse targets like the CB1 receptor and bacterial enzymes. nih.govnih.gov

The 3-tert-butyl group's role is often to provide a strong, hydrophobic anchoring point. Its size and shape are complementary to hydrophobic pockets in proteins, such as the Phe19 pocket of MDM2 and pockets within the CFTR protein, leading to increased potency. acs.orgacs.org

The necessity of the unsubstituted N-H group in certain cases, like for CFTR potentiation, highlights its role as a specific hydrogen bond donor, forming a critical interaction with the target protein that is lost upon substitution. acs.org The combination of these structural features results in a molecule that can effectively inhibit enzymes, modulate receptors, and disrupt protein-protein interactions through a set of well-defined molecular interactions.

The Versatility of this compound in Synthetic Chemistry

The compound this compound is a substituted indole derivative that holds significance as a specialized intermediate in the field of organic synthesis. Its unique structural arrangement, featuring a bulky tert-butyl group at the 3-position and a halogen at the 5-position of the indole core, provides a foundation for the construction of more complex molecular architectures. This article explores the role of this compound as a precursor and building block in various synthetic applications.

Role As Synthetic Intermediates and Precursors in Complex Organic Synthesis

The indole (B1671886) ring system is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals, making the synthesis of its derivatives a central focus of medicinal chemistry. rsc.org Substituted indoles like 3-tert-butyl-5-chloro-1H-indole are valuable as starting materials or intermediates, allowing chemists to introduce specific functionalities and steric properties into a target molecule.

The this compound scaffold is a versatile building block for creating advanced heterocyclic systems. The chloro-substituent at the 5-position can be leveraged for further functionalization through various cross-coupling reactions, while the nucleophilic indole nitrogen and the reactive C2 position offer additional sites for chemical modification. The sterically demanding tert-butyl group at the C3 position can play a crucial role in directing the regioselectivity of subsequent reactions and influencing the final conformation of the target molecule, which can be critical for its biological activity.

While direct applications of this compound are specific, the utility of its core structure is well-documented with related compounds. For instance, derivatives like ethyl-5-chloro-1H-indole-2-carboxylate have been used as foundational building blocks in the synthesis of molecules with anti-HIV activity. nih.gov Similarly, other N-protected 5-chloro-3-substituted indoles, such as tert-butyl 5-chloro-3-iodo-1H-indole-1-carboxylate, serve as key intermediates in constructing the core framework of potential antitubercular agents. chemshuttle.com These examples underscore the principle that the 5-chloro-indole scaffold is a privileged structure for accessing complex, biologically relevant heterocyclic compounds.

Substituted indoles are critical precursors in the multi-step synthesis of numerous active pharmaceutical ingredients (APIs). Their ability to be selectively functionalized allows for the systematic construction of the complex molecular frameworks required for therapeutic effect.

The synthesis of the antidepressant drug Vilazodone relies heavily on a specific indole-based intermediate. However, a review of the scientific literature indicates a discrepancy regarding the precise structure of this key precursor. Extensive research and numerous synthetic routes consistently identify 3-(4-chlorobutyl)-1H-indole-5-carbonitrile as the critical indole intermediate for Vilazodone. figshare.comtandfonline.comresearchgate.netresearchgate.net This compound contains a 4-chlorobutyl side chain at the 3-position, which is essential for coupling with the piperazine (B1678402) moiety of the other half of the Vilazodone molecule, and a cyano group at the 5-position. acs.org

A synthetic pathway for a Vilazodone intermediate that utilizes this compound is not described in the available chemical literature. The structural differences between the two compounds are significant, particularly in the side chain at the C3 position and the substituent at the C5 position, which would necessitate entirely different synthetic strategies.

| Feature | This compound | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Established Vilazodone Intermediate) |

|---|---|---|

| Substituent at C3 | tert-Butyl | 4-Chlorobutyl |

| Substituent at C5 | Chloro | Cyano (Carbonitrile) |

| Molecular Formula | C12H14ClN | C13H13ClN2 |

| Role in Vilazodone Synthesis | Not documented in literature | Key intermediate for coupling reaction acs.org |

The development of molecular probes is essential for studying biological systems, identifying drug targets, and visualizing cellular processes. The this compound structure possesses features that make it a suitable scaffold for designing such probes. The indole core can act as a pharmacophore, directing the probe to specific protein binding sites, such as those in kinases or G-protein coupled receptors.

The substituents on the indole ring are critical for tailoring the probe's function. The chloro group can modulate the electronic properties of the indole ring or serve as a synthetic handle for attaching reporter groups, such as fluorophores or photo-reactive moieties. The bulky tert-butyl group provides steric hindrance that can enhance binding selectivity for a specific target protein by preventing interactions with other, off-target proteins.

This concept is supported by research on related chloro-indole derivatives. For example, tert-butyl 5-chloro-3-iodo-1H-indole-1-carboxylate has been utilized in the development of fluorescent probes for bioimaging applications. chemshuttle.com Furthermore, other 5-chloro-1H-indole carboxamides have been used as the core structure for creating photoaffinity probes to measure protein concentrations in biological samples. mdpi.com These studies demonstrate the viability of the 5-chloro-indole scaffold as a platform for creating sophisticated chemical tools for biological research, a role for which this compound is also well-suited.

Future Research Directions in 3 Tert Butyl 5 Chloro 1h Indole Chemistry

Development of Novel and Efficient Synthetic Routes

While methods for the synthesis of substituted indoles are well-established, the specific architecture of 3-tert-butyl-5-chloro-1H-indole presents opportunities for methodological refinement and innovation. Future research should prioritize the development of more efficient, scalable, and environmentally benign synthetic strategies.

Key areas for investigation include:

Palladium-catalyzed cross-coupling reactions: Exploring novel coupling partners and conditions to construct the indole (B1671886) nucleus or introduce the tert-butyl and chloro substituents with high regioselectivity.

C-H activation/functionalization: Developing methods for the direct introduction of the tert-butyl group onto a pre-formed 5-chloroindole (B142107) core, or vice-versa, would represent a significant step towards atom economy.

Flow chemistry: Adapting existing syntheses or developing new ones in continuous flow reactors could enhance safety, reproducibility, and scalability, making the compound more accessible for extensive research.

Classic indole syntheses like the Fischer, Gassman, and Japp–Klingemann reactions, while foundational, often face limitations with heavily substituted or electronically demanding substrates. researchgate.netluc.edu Modern approaches, such as those involving intramolecular cyclizations of appropriately substituted anilines, offer promising alternatives. researchgate.netluc.edu

Exploration of Undiscovered Reactivity Pathways

The electronic interplay between the electron-donating tert-butyl group and the electron-withdrawing chloro substituent, combined with the inherent reactivity of the indole nucleus, suggests a rich and largely unexplored chemical reactivity. Future studies should aim to systematically investigate the compound's behavior in a variety of chemical transformations.

Potential areas of focus include:

Electrophilic substitution: Mapping the regioselectivity of electrophilic attack at other positions of the indole ring (e.g., C2, C4, C6, C7) will be crucial for creating a diverse library of derivatives.

Metal-catalyzed reactions: Investigating the compound's utility in various catalytic cycles, for instance, as a ligand or a substrate in cross-coupling, could unveil novel transformations. nih.govkyoto-u.ac.jp

Photoredox catalysis: The unique electronic properties may lend themselves to novel photoredox-catalyzed reactions, opening avenues for previously inaccessible molecular architectures.

Refinement of Computational Models for Predictive Capabilities

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of this compound. Refining existing computational models and developing new ones will be instrumental in guiding synthetic efforts and biological testing.

Future computational work should include:

Density Functional Theory (DFT) calculations: To accurately predict geometric parameters, electronic properties, and reaction energetics. researchgate.netrsc.org This can help in understanding the stability of intermediates and transition states in proposed synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) models: By correlating structural features of a series of this compound derivatives with their biological activity, QSAR models can predict the potency of new, unsynthesized analogs.

Molecular docking simulations: To predict the binding modes and affinities of these compounds with various biological targets, thereby prioritizing the synthesis of the most promising candidates for specific therapeutic applications.

Elucidation of Broader Mechanistic Biological Profiles

The indole scaffold is a well-known pharmacophore present in numerous biologically active compounds and approved drugs. rsc.org Given the structural novelty of this compound, a thorough investigation into its biological activity is warranted.

Future research should focus on:

Screening against diverse biological targets: Evaluating the compound and its derivatives against a wide range of enzymes, receptors, and ion channels to identify potential therapeutic applications. Indole derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents. rsc.org

Mechanism of action studies: For any identified biological activity, detailed mechanistic studies will be essential to understand how these compounds exert their effects at a molecular level.

Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of this compound and assessing the impact on biological activity will provide crucial insights for optimizing lead compounds. nih.govacs.org

Integration of High-Throughput Screening with Structural Modifications

To efficiently explore the therapeutic potential of the this compound scaffold, a strategy that combines high-throughput screening (HTS) with rapid structural diversification is essential.

This integrated approach would involve:

Developing a diverse chemical library: Synthesizing a wide array of analogs by modifying the substituents on the indole ring and the tert-butyl group.

Utilizing HTS assays: Screening the compound library against a battery of validated biological assays to identify initial "hits." nih.govnih.govacs.org

Iterative optimization: Using the data from HTS to inform the design and synthesis of next-generation analogs with improved potency and selectivity.

Catalytic Asymmetric Synthesis of Chiral Derivatives

The introduction of chirality into drug molecules can have profound effects on their pharmacological properties. Developing methods for the catalytic asymmetric synthesis of chiral derivatives of this compound could lead to the discovery of more potent and selective therapeutic agents.

Future research in this area should explore:

Chiral catalysts: Employing chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, to control the stereochemical outcome of key synthetic steps. rsc.org

Asymmetric C-H functionalization: Developing enantioselective methods for the direct functionalization of the indole ring, which would be a highly efficient way to introduce chirality.

Resolution of racemates: While less efficient, the development of methods to resolve racemic mixtures of chiral derivatives could provide access to enantiomerically pure compounds for biological evaluation.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in chemistry, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-tert-butyl-5-chloro-1H-indole, and how can purity be optimized?

- Methodology : The compound can be synthesized via electrophilic substitution or functionalization of the indole core. For example, tosylation of 5-chloroindole derivatives involves deprotonation with NaH followed by reaction with tosyl chloride . Purification typically employs column chromatography (e.g., 70:30 ethyl acetate/hexane) and validation via HPLC (>98% purity) . Post-synthesis, recrystallization in ethanol or acetonitrile enhances crystallinity.

Q. Which spectroscopic techniques are critical for characterizing 3-tert-butyl-5-chloro-1H-indole?

- Methodology :

- NMR : H and C NMR confirm substitution patterns (e.g., tert-butyl at C3, chloro at C5) .

- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths/angles and verifying steric effects of the tert-butyl group .

- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular ion peaks and isotopic patterns for Cl .

Advanced Research Questions

Q. How can crystallographic data resolve steric or electronic effects of the tert-butyl group in 3-tert-butyl-5-chloro-1H-indole?

- Methodology : SHELXL refines high-resolution X-ray data to map electron density and torsional angles. For example, the tert-butyl group’s bulkiness can distort the indole plane, affecting π-π stacking in co-crystals. Use PLATON to analyze voids and intermolecular interactions .

Q. What strategies address contradictions in biological activity data for indole derivatives?

- Methodology :

- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines to distinguish artifacts from true activity.

- Structural analogs : Compare 3-tert-butyl-5-chloro-1H-indole with non-chlorinated or tert-butyl-free analogs to isolate substituent effects .

- Meta-analysis : Cross-reference PubChem BioAssay data to identify outliers or assay-specific biases .

Q. How can computational modeling predict the reactivity of 3-tert-butyl-5-chloro-1H-indole in catalytic systems?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electrophilic attack sites (e.g., C2/C4 positions).

- Molecular docking : Use MOE to simulate interactions with enzymes (e.g., cytochrome P450) and predict metabolic pathways .

Q. What structural modifications enhance the compound’s utility in drug discovery pipelines?

- Methodology :

- Bioisosteric replacement : Substitute Cl with CFO (as in 5-(trifluoromethoxy)-1H-indole) to modulate lipophilicity .

- Heterocyclic fusion : Attach thiazole or maleimide moieties (e.g., bisindolylmaleimide derivatives) to explore kinase inhibition .

Data Analysis and Validation

Q. How to resolve discrepancies in NMR or MS data during characterization?

- Methodology :

- Spectral deconvolution : Use MestReNova to separate overlapping signals caused by rotamers (common with tert-butyl groups).

- Isotopic pattern analysis : Compare experimental Cl/Br isotopic ratios in MS with theoretical values to confirm molecular formula .

Q. What criteria validate crystallographic refinement parameters for this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.